Carbutamide

説明

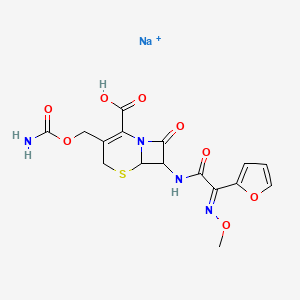

Carbutamide is a first-generation sulfonylurea with hypoglycemic activity . It was one of the first sulfonylurea compounds used but was withdrawn from the market due to toxic effects on bone marrow .

Molecular Structure Analysis

Carbutamide has a molecular formula of C11H17N3O3S and a molecular weight of 271.34 g/mol . The molecule contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

Carbutamide is a white or almost white fine crystalline powder . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 69.8±0.4 cm3, and a molar volume of 214.3±3.0 cm3 .科学的研究の応用

Diabetes Treatment

Carbutamide was one of the first sulfonylurea compounds used clinically for diabetes therapy . It works by stimulating the pancreas to secrete more insulin, which helps to lower blood sugar levels. However, it was not used for long due to its adverse effects on bone marrow .

Metabolic Effects Research

Studies have been conducted on the metabolic effects of Carbutamide in diabetes and its interrelations with Glucagon . This research helps to understand the role of Carbutamide in glucose metabolism and its potential implications for diabetes treatment.

Glucose-6-Phosphatase Inhibition

Research has also been conducted on the effect of Carbutamide on Glucose-6-Phosphatase . Glucose-6-Phosphatase is an enzyme that plays a crucial role in glucose metabolism. By inhibiting this enzyme, Carbutamide could potentially affect the way the body processes glucose.

Structure-Activity Relationship Studies

Carbutamide has been studied in the context of structure-activity relationships . These studies aim to understand how the chemical structure of a drug relates to its biological activity. This can help in the development of new drugs with improved efficacy and safety profiles.

Pharmacokinetics and Pharmacodynamics Studies

Carbutamide has been included in studies investigating the pharmacokinetics and pharmacodynamics of sulfonamide derivatives . These studies provide valuable information about how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action.

Cross Allergy Studies

Research has been conducted to understand the cross-allergy property of Carbutamide and other sulfonamide derivatives . This is important for predicting allergic reactions in patients who are allergic to sulfa drugs.

Safety And Hazards

特性

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

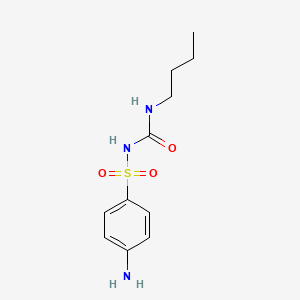

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022741 | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF THE BETA CELLS, A PHENOMENON ASSOCIATED WITH INCR RATE OF SECRETION OF INSULIN. ...THEY ARE EFFECTIVE IN INSULIN-INDEPENDENT DIABETIC PATIENTS IN WHOM THE PANCREAS RETAINS THE CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/ | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Carbutamide | |

Color/Form |

Crystals | |

CAS RN |

339-43-5 | |

| Record name | Carbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbutamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144-145 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Carbutamide?

A1: While the exact mechanism remains incompletely understood, research suggests Carbutamide exerts its hypoglycemic effect primarily by stimulating the release of insulin from the pancreas. [, , , ] This action is ineffective in individuals lacking sufficient functional pancreatic tissue, highlighting the essential role of endogenous insulin. [, , ]

Q2: Does Carbutamide affect hepatic glucose production?

A2: Some studies suggest Carbutamide may also impact hepatic glucose metabolism, potentially by inhibiting hepatic glucose-6-phosphatase activity, though the evidence is contradictory. [, , ] Further research is needed to clarify the extent and mechanisms of these effects.

Q3: What is the molecular formula and weight of Carbutamide?

A3: The molecular formula of Carbutamide is C11H18N2O3S, and its molecular weight is 270.35 g/mol.

Q4: Are there any spectroscopic data available for Carbutamide?

A4: Spectroscopic studies, particularly those employing spin trapping techniques, have been conducted to investigate the photodecomposition products of Carbutamide. [] These studies provide insights into potential free radical formation upon light exposure, relevant to its phototoxic and photoallergic effects.

Q5: How does the structure of Carbutamide contribute to its hypoglycemic activity?

A5: The sulfonylurea moiety in Carbutamide is crucial for its hypoglycemic activity. Specifically, the presence of the para-amino group on the benzene ring appears to be essential, as its replacement with a methyl group (as in Tolbutamide) results in significantly reduced potency. []

Q6: Does the para-amino group in Carbutamide have any other implications?

A6: The presence of the para-amino group renders Carbutamide structurally similar to other antithyroid compounds, leading to potential antithyroid effects. [] This structural feature differentiates it from Tolbutamide, which lacks this particular side effect.

Q7: How is Carbutamide absorbed and eliminated from the body?

A7: Carbutamide is rapidly absorbed after oral administration, achieving satisfactory therapeutic responses with maintenance doses of around 1 gram per day. [] It is excreted slowly, leading to a relatively long half-life compared to other sulfonylureas like Tolbutamide. []

Q8: Does the acetylation status of Carbutamide influence its effectiveness?

A8: Studies have shown that individuals who primarily excrete Carbutamide in the acetylated form may exhibit a better response to the drug. [] In contrast, those who excrete it mostly in the free form might demonstrate a weaker response.

Q9: What are the main concerns regarding the long-term safety of Carbutamide?

A9: While initially promising, long-term use of Carbutamide revealed several safety concerns. [] The most significant is its potential to cause hematological toxicity, including agranulocytosis, a life-threatening condition. [, ] Additionally, allergic skin reactions and other adverse effects were reported, leading to its eventual withdrawal from the market.

Q10: Why was Tolbutamide favored over Carbutamide despite its lower potency?

A10: Despite requiring higher doses for similar efficacy, Tolbutamide emerged as a preferred alternative due to its significantly better safety profile. [, , ] Unlike Carbutamide, Tolbutamide lacks the para-amino group associated with hematological toxicity and exhibits a lower incidence of other adverse effects.

Q11: What analytical methods were employed to study Carbutamide?

A11: Early studies utilized colorimetric and spectrophotometric methods to quantify Carbutamide levels in biological samples. [] Later, high-performance liquid chromatography (HPLC) emerged as a more sensitive and specific technique for measuring drug concentrations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

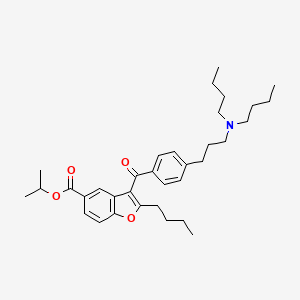

![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)

![Disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668364.png)